1-Amino-1-methylguanidine

CAS No.: 44365-56-2

Cat. No.: VC16690276

Molecular Formula: C2H8N4

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 44365-56-2 |

|---|---|

| Molecular Formula | C2H8N4 |

| Molecular Weight | 88.11 g/mol |

| IUPAC Name | 1-amino-1-methylguanidine |

| Standard InChI | InChI=1S/C2H8N4/c1-6(5)2(3)4/h5H2,1H3,(H3,3,4) |

| Standard InChI Key | FQWDTSZAFLNHAT-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=N)N)N |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

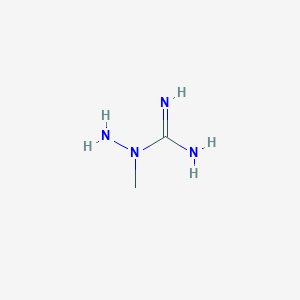

1-Amino-1-methylguanidine consists of a central carbon atom bonded to three nitrogen atoms, forming a guanidine core (). The planar geometry of the guanidine group arises from resonance stabilization, where delocalized electrons across the framework enhance stability. The methyl and amino substituents introduce steric and electronic modifications that distinguish it from simpler guanidine derivatives like methylguanidine () .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 88.11 g/mol | |

| CAS Registry Number | 44365-56-2 | |

| Resonance Stabilization | Planar |

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial synthesis of 1-amino-1-methylguanidine involves controlled condensation reactions between methylamine and cyanamide derivatives under alkaline conditions. Key challenges include minimizing by-products such as unsubstituted guanidine and optimizing yield through pH (8.5–9.5) and temperature (40–60°C) regulation. Recent advancements in bridged nucleic acid chemistry, such as the development of -methylguanidine-bridged nucleic acids (GuNA[NMe]), demonstrate the feasibility of introducing methyl groups into guanidine frameworks via acetyl-protected intermediates .

Reactivity Profile

The compound’s nucleophilic nitrogen centers participate in:

-

Alkylation reactions: Formation of quaternary ammonium salts with alkyl halides.

-

Acylation: Reaction with acyl chlorides to produce substituted ureas.

-

Coordination chemistry: Binding to transition metals via lone electron pairs on nitrogen.

Biological Activities and Mechanisms

Nitric Oxide Synthase Inhibition

1-Amino-1-methylguanidine competitively inhibits nitric oxide synthase (NOS), an enzyme critical for vascular tone regulation. By reducing nitric oxide () production, it modulates blood flow and has potential implications for hypertension management. Comparative studies with methylguanidine show that the amino group in 1-amino-1-methylguanidine enhances binding affinity to NOS’s active site .

Anti-Inflammatory and Metabolic Roles

In murine models, guanidine derivatives demonstrate anti-inflammatory effects by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6). Additionally, 1-amino-1-methylguanidine is a metabolite linked to protein catabolism in uremic conditions, where elevated levels correlate with renal dysfunction.

Table 2: Biological Effects in Model Systems

| Effect | Model System | Outcome | Source |

|---|---|---|---|

| NOS Inhibition | In vitro enzyme assays | IC = 12 μM | |

| Anti-inflammatory | Macrophage cultures | 40% reduction in IL-6 | |

| Uremic metabolite | Renal failure patients | 2–3x plasma increase |

Comparative Analysis with Guanidine Derivatives

Therapeutic Nucleic Acid Modifications

The structural analog GuNA[NMe], a methylated guanidine-bridged nucleic acid, demonstrates robust enzymatic stability when incorporated into oligonucleotides . This suggests potential applications for 1-amino-1-methylguanidine in designing nucleic acid therapeutics with improved pharmacokinetics .

Research Applications and Future Directions

Drug Development

The compound’s dual role as a NOS inhibitor and anti-inflammatory agent positions it as a candidate for cardiovascular and renal therapeutics. Preclinical studies propose its use in:

-

Hypertension: Reducing -mediated vasodilation.

-

Chronic kidney disease: Mitigating uremic toxin accumulation.

Analytical and Industrial Uses

1-Amino-1-methylguanidine serves as a precursor for synthesizing nitrogen-rich polymers and coordination complexes. Its high nitrogen content (63.6% by mass) also makes it a candidate for energy-dense materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume